molecular formula C7H12O2 B14208208 4-Hydroxy-5-methylhex-2-enal CAS No. 827045-13-6

4-Hydroxy-5-methylhex-2-enal

Cat. No.: B14208208
CAS No.: 827045-13-6
M. Wt: 128.17 g/mol
InChI Key: JVCNJUNTMSQVOL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylhex-2-enal is an organic compound with the molecular formula C7H12O2 It is a hydroxyalkenal, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.

Major Products

    Oxidation: 4-Hydroxy-5-methylhexanoic acid.

    Reduction: 4-Hydroxy-5-methylhexanol.

    Substitution: 4-Chloro-5-methylhex-2-enal.

Scientific Research Applications

4-Hydroxy-5-methylhex-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the hydroxyl group at the 4-position make it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

827045-13-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-5-methylhex-2-enal

InChI

InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3

InChI Key

JVCNJUNTMSQVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CC=O)O

Origin of Product

United States

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